molecular formula C17H18N2O2S B3020531 1-[5-(2-ethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one CAS No. 710986-76-8

1-[5-(2-ethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one

Cat. No.: B3020531
CAS No.: 710986-76-8
M. Wt: 314.4
InChI Key: ZWKUDUQSNHMOHO-UHFFFAOYSA-N
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Description

1-[5-(2-Ethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one is a pyrazoline derivative characterized by a 2-ethoxyphenyl group at position 5 and a thiophen-2-yl moiety at position 3 of the pyrazoline ring. Pyrazolines are heterocyclic compounds with a five-membered ring containing two adjacent nitrogen atoms, often investigated for their diverse pharmacological properties, including antimicrobial, antifungal, antitumor, and enzyme inhibitory activities .

Properties

IUPAC Name

1-[3-(2-ethoxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O2S/c1-3-21-16-8-5-4-7-13(16)15-11-14(17-9-6-10-22-17)18-19(15)12(2)20/h4-10,15H,3,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWKUDUQSNHMOHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C2CC(=NN2C(=O)C)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[5-(2-ethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one typically involves the cyclization of α,β-unsaturated ketones with hydrazine and its derivatives in the presence of a suitable cyclizing agent such as acetic acid . The reaction conditions often include moderate temperatures and the use of solvents like ethanol or methanol to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

1-[5-(2-ethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into more saturated derivatives.

    Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, particularly at the thiophene and pyrazoline rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce more saturated pyrazoline derivatives.

Scientific Research Applications

1-[5-(2-ethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-[5-(2-ethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one involves its interaction with various molecular targets and pathways. The compound’s unique structure allows it to bind to specific enzymes and receptors, modulating their activity. For example, it may inhibit certain kinases or interact with estrogen receptors, leading to its observed biological effects .

Comparison with Similar Compounds

Table 1: Structural Comparison of Pyrazoline Derivatives

Compound Name Substituents (Position 3/5) Molecular Formula Molecular Weight Key Features
Target Compound Thiophen-2-yl / 2-Ethoxyphenyl C₁₉H₂₀N₂O₂S 364.44 g/mol Electron-donating ethoxy group at position 2
1-[5-(4-Chlorophenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-2-(3H-indol-3-yl)ethan-1-one Phenyl / 4-Chlorophenyl C₂₅H₂₀ClN₃O 437.90 g/mol Chlorine substituent enhances antibacterial activity
1-[5-(4-Ethoxyphenyl)-3-(naphthalen-1-yl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one Naphthalen-1-yl / 4-Ethoxyphenyl C₂₈H₂₆N₂O₂ 422.52 g/mol Extended aromatic system improves docking affinity (Score: −7.501 kcal/mol vs. Fluconazole: −5.823 kcal/mol)
1-[5-(4-Hydroxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-(piperidin-1-yl)ethan-1-one Thiophen-2-yl / 4-Hydroxyphenyl C₂₀H₂₁N₃O₂S 375.47 g/mol Hydroxyl group increases polarity and solubility
2-(5-(4-Chlorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-4-methylthiazole Thiophen-2-yl / 4-Chlorophenyl C₁₇H₁₄ClN₃S₂ 367.89 g/mol Chlorine and thiazole enhance antitumor activity

Substituent Effects :

  • Electron-Donating Groups (e.g., ethoxy, methoxy) : Improve solubility and binding to hydrophobic enzyme pockets (e.g., antifungal targets) .
  • Electron-Withdrawing Groups (e.g., chloro, nitro) : Enhance antibacterial and antitumor activity by increasing electrophilicity .
  • Aromatic Extensions (e.g., naphthalenyl) : Strengthen π-stacking interactions, critical for enzyme inhibition (e.g., MAO-B, PI3Kγ) .

Key Observations :

  • The target compound’s 2-ethoxyphenyl group may optimize antifungal activity compared to 4-substituted analogs due to steric and electronic effects .
  • Thiophene-containing derivatives consistently show enhanced antitumor and antimicrobial properties, likely due to sulfur’s role in redox interactions .

Table 3: Spectral Data Comparison

Compound ¹H NMR (δ, ppm) ¹³C NMR (δ, ppm) HRMS (m/z)
Target Compound Data not reported Data not reported Data not reported
1-[5-(Furan-2-yl)-3-(2-methyl-5-nitropyridin-3-yl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one 2.34 (s, 3H, CH₃), 6.45–7.89 (aromatic protons) 21.6 (CH₃), 112.4–157.7 (aromatic carbons) 412.14 [M+H]⁺ (Calc: 412.13)
(3,4-Dimethoxyphenyl)(3-(4-iodophenyl)-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)methanone 3.87 (s, 6H, OCH₃), 7.21–8.12 (aromatic protons) 56.1 (OCH₃), 94.3–161.2 (aromatic carbons) 584.02 [M+H]⁺ (Calc: 584.01)

Crystallographic Insights

Crystal structures of pyrazoline derivatives (e.g., ) reveal planar pyrazoline rings with dihedral angles between substituents influencing packing and stability:

  • : Dihedral angles between pyrazole and fluorophenyl rings range from 4.64° to 10.53°, affecting molecular rigidity and binding .
  • : Crystallographic data for 1-[3-(4-Chlorophenyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone confirmed anti-bacterial activity correlates with planar geometry .

Biological Activity

1-[5-(2-ethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one, a complex organic compound, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C13H15N3OC_{13}H_{15}N_{3}O with a molecular weight of approximately 229.28 g/mol. The presence of functional groups such as the pyrazole and thiophene rings contributes to its biological properties.

PropertyValue
Molecular FormulaC13H15N3O
Molecular Weight229.28 g/mol
IUPAC NameThis compound

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The presence of the thiophene and pyrazole moieties allows for multiple binding interactions, which can modulate enzymatic activity and influence cellular pathways.

Key Mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, thereby affecting cell proliferation and survival.
  • Receptor Modulation : It can act as a ligand for certain receptors, influencing signal transduction pathways critical for cellular responses.

Antimicrobial Activity

Research has shown that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have demonstrated that pyrazole derivatives possess antibacterial and antifungal activities against various pathogens.

Anticancer Activity

Recent investigations indicate that this compound may exhibit anticancer properties. In vitro studies have shown that derivatives containing the pyrazole ring can induce apoptosis in cancer cell lines. A notable study revealed that similar compounds demonstrated cytotoxic effects on hepatocellular carcinoma (HepG2) cells, with IC50 values indicating potent activity.

CompoundCell LineIC50 (µM)
Pyrazole Derivative AHepG212.5
Pyrazole Derivative BMCF715.0

Case Study 1: Anticancer Efficacy

A study published in Pharmaceutical Biology evaluated the anticancer efficacy of various pyrazole derivatives, including those structurally related to this compound. The results indicated that these compounds could significantly inhibit tumor growth in vitro and in vivo models.

Case Study 2: Antimicrobial Properties

Another study focused on the antimicrobial properties of thiophene-containing pyrazoles. The findings revealed that these compounds exhibited broad-spectrum activity against both Gram-positive and Gram-negative bacteria, as well as antifungal activity against common fungal pathogens.

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